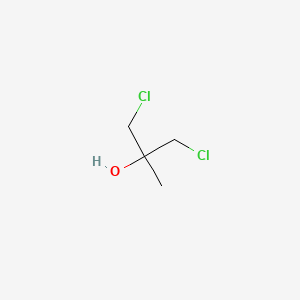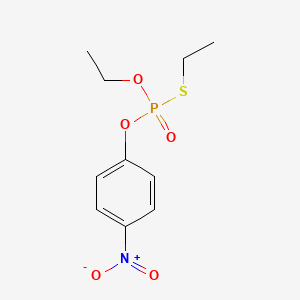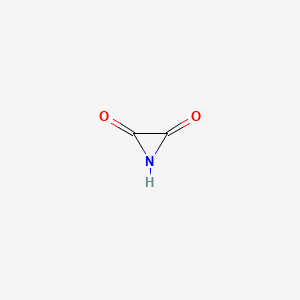
3-Hexanol, 3-ethyl-5-methyl-
Overview
Description
3-Hexanol, 3-ethyl-5-methyl- is an organic compound belonging to the class of alcohols. It has the molecular formula C9H20O and is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is a secondary alcohol, meaning the hydroxyl group is attached to a carbon atom that is connected to two other carbon atoms. It is used in various chemical processes and has applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hexanol, 3-ethyl-5-methyl- can be synthesized through several methods. One common method involves the hydration of alkenes. For example, the hydration of 3-ethyl-5-methyl-3-hexene in the presence of an acid catalyst can yield 3-Hexanol, 3-ethyl-5-methyl-. Another method involves the reduction of ketones. The reduction of 3-ethyl-5-methyl-3-hexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can produce the desired alcohol.
Industrial Production Methods
In industrial settings, 3-Hexanol, 3-ethyl-5-methyl- can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The ketone is hydrogenated to form the alcohol, which is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions
3-Hexanol, 3-ethyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-ethyl-5-methyl-3-hexanone, using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 3-ethyl-5-methyl-3-hexanone.
Reduction: 3-Hexanol, 3-ethyl-5-methyl-.
Substitution: Alkyl chlorides or bromides, depending on the reagent used.
Scientific Research Applications
3-Hexanol, 3-ethyl-5-methyl- has various applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways involving alcohols.
Medicine: Research on 3-Hexanol, 3-ethyl-5-methyl- includes its potential use as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hexanol, 3-ethyl-5-methyl- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and proteins. In metabolic pathways, it can be oxidized to form ketones, which can further participate in biochemical reactions. The hydroxyl group allows it to act as a nucleophile in substitution reactions, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Hexanol: Similar structure but lacks the ethyl and methyl substituents.
3-Methyl-3-hexanol: Similar structure but lacks the ethyl substituent.
3-Ethyl-3-hexanol: Similar structure but lacks the methyl substituent.
Uniqueness
3-Hexanol, 3-ethyl-5-methyl- is unique due to the presence of both ethyl and methyl groups on the carbon chain. This structural feature influences its chemical reactivity and physical properties, making it distinct from other similar compounds. The combination of these substituents provides a unique steric and electronic environment, which can affect its interactions in chemical and biological systems.
Properties
IUPAC Name |
3-ethyl-5-methylhexan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-5-9(10,6-2)7-8(3)4/h8,10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBUNHOAKTUXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282350 | |
| Record name | 3-Hexanol, 3-ethyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-77-3 | |
| Record name | 3-Hexanol, 3-ethyl-5-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hexanol, 3-ethyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate](/img/structure/B3344112.png)






